molecular formula C21H20ClN3O2 B11212490 N-[2-(4-chlorophenyl)ethyl]-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-[2-(4-chlorophenyl)ethyl]-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11212490
M. Wt: 381.9 g/mol
InChI Key: XCDARKKWUQMKIQ-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridazinone core, followed by the introduction of the chlorophenyl and phenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyridazinone moiety to a fully saturated pyridazine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog with a phenyl group attached to an acetamide moiety.

    N-(4-Chlorophenyl)acetamide: Similar to N-Phenylacetamide but with a chlorophenyl group.

    3-Phenyl-1,6-dihydropyridazin-1-one: Shares the dihydropyridazinone core but lacks the chlorophenyl and propanamide groups.

Uniqueness

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C21H20ClN3O2/c22-18-8-6-16(7-9-18)12-14-23-20(26)13-15-25-21(27)11-10-19(24-25)17-4-2-1-3-5-17/h1-11H,12-15H2,(H,23,26)

InChI Key

XCDARKKWUQMKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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